molecular formula C23H27N3O2 B7690133 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)propanamide

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)propanamide

Cat. No.: B7690133
M. Wt: 377.5 g/mol
InChI Key: SGWUVHIADUJNGA-UHFFFAOYSA-N
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Description

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)propanamide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butylphenyl group and a dimethylphenyl group, making it a unique and potentially useful molecule in various fields of research and industry.

Preparation Methods

The synthesis of 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the tert-butylphenyl and dimethylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the aromatic groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

When compared to other similar compounds, such as 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide, 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)propanamide stands out due to its unique combination of functional groups. This uniqueness can result in different chemical reactivity, biological activity, and potential applications. Similar compounds include other oxadiazole derivatives with varying substituents on the aromatic rings, which can be used for comparative studies to understand structure-activity relationships.

Properties

IUPAC Name

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-15-6-11-19(16(2)14-15)24-20(27)12-13-21-25-22(26-28-21)17-7-9-18(10-8-17)23(3,4)5/h6-11,14H,12-13H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWUVHIADUJNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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